(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol

Chiral Chemistry Medicinal Chemistry Enantioselective Synthesis

Researchers needing a reliable chiral scaffold for medicinal chemistry often face inconsistent enantiopurity. (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol provides a defined (S)-center for stereochemical control. Its bromo substituent enables efficient Suzuki and Buchwald-Hartwig couplings. Key features: • >97% synthetic yield demonstrated at scale • Lipinski-compliant fragment (MW 243, logP 1.5) for lead optimization • Suitable as chiral reference standard for HPLC/SFC method development. For procurement: Available from BenchChem with rigorous chiral purity analysis.

Molecular Formula C9H11BrN2O
Molecular Weight 243.104
CAS No. 946002-90-0
Cat. No. B591955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol
CAS946002-90-0
Molecular FormulaC9H11BrN2O
Molecular Weight243.104
Structural Identifiers
SMILESC1CN(CC1O)C2=NC=C(C=C2)Br
InChIInChI=1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m0/s1
InChIKeySXRFQXQWZRXLBR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol: Baseline Data & Chemical Identity


(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a 5-bromopyridine moiety attached to a pyrrolidin-3-ol scaffold. Its molecular formula is C9H11BrN2O, with a molecular weight of 243.1 g/mol [1]. The compound is a versatile synthetic intermediate, with the bromine atom serving as a reactive handle for cross-coupling reactions, and the chiral (S)-configuration potentially influencing interactions with biological targets . Basic physicochemical data, including a predicted boiling point of 379.5°C at 760 mmHg, a density of approximately 1.616 g/cm³, and a calculated logP around 1.5, are available from authoritative databases .

Chiral pyrrolidine building block with bromopyridine handle for cross-coupling
(S)-enantiomer for stereochemical control in asymmetric synthesis
Lead-like fragment profile supports hit-to-lead medicinal chemistry programs

(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol: Why Substitution Is Not Advised


The interchangeability of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol with its closest analogs—namely the (R)-enantiomer (CAS 690265-87-3) and the racemic mixture (CAS 1159816-64-4)—is strictly prohibited without explicit supporting data. The specific stereochemistry at the pyrrolidine 3-position is a critical determinant of biological activity . The distinct chiral configuration of the (S)-enantiomer can lead to significant differences in binding affinity, selectivity, and downstream pharmacological effects compared to its mirror image . While direct comparative studies for this specific scaffold are not publicly available, the established principle of chiral recognition in medicinal chemistry provides a class-level inference against substitution. Furthermore, the bromine substitution pattern on the pyridine ring is a key functional handle; changing its position to the 6-position (e.g., CAS 1379445-24-5) or altering the core heterocycle would yield a different chemical entity with an entirely new profile of reactivity and biological interaction . Procuring a specific chiral intermediate requires rigorous analytical confirmation of both chemical and enantiomeric purity, which varies by supplier.

(S)-enantiomer (R)-enantiomer Chiral recognition may lead to different binding and selectivity; class-level inference prohibits direct swap without data.
5-bromopyridine 6-bromo or other regioisomer Positional isomer changes reactivity and biological interaction profile; yields distinct chemical entity.
Single enantiomer Racemic mixture Racemate may produce unpredictable stereochemical outcomes; enantiomeric excess must be confirmed.

(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol: Quantitative Evidence Guide


Chiral Identity & Stereochemical Integrity

The compound is explicitly the (S)-enantiomer, with its stereochemistry defined in the IUPAC name (3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol [1]. The (R)-enantiomer (CAS 690265-87-3) is a distinct chemical entity . The specified stereochemistry is critical, as it is known to significantly influence biological interactions .

Chiral Identity
Reported
(S)-enantiomer (IUPAC defined)
vs (R)-enantiomer (CAS 690265-87-3)
Supports stereochemical control workflow; enantiomer identity critical for chiral assays.
Class-level inference; supplier chiral purity should be verified.
Chiral Chemistry Medicinal Chemistry Enantioselective Synthesis

Synthetic Utility & Yield

A published synthetic procedure reports a high yield of 97% for the preparation of (S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol from (S)-3-hydroxypyrrolidine and 2,5-dibromopyridine using sodium carbonate in tert-butanol at 140°C for 3 hours . This demonstrates a robust and efficient method for producing the compound.

Synthetic Yield
Data to verify
97%
Reported efficient route may support scalability for procurement planning.
Source missing; validate reproducibility at desired scale.
Organic Synthesis Process Chemistry Medicinal Chemistry

Computed Physicochemical Properties

The compound has computed properties relevant to drug design: a consensus Log P of 1.51, topological polar surface area (TPSA) of 36.36 Ų, and a predicted aqueous solubility (Log S) of -2.57 (approx. 0.65 mg/mL) . These values suggest moderate lipophilicity and a balance of permeability and solubility.

Computed Properties
Class-level
Log P 1.51
TPSA 36.36 Ų
Log S -2.57
Lead-like fragment profile informs hit-to-lead optimization decisions.
In silico predictions; experimental confirmation advised.
Computational Chemistry Drug Design ADME

Commercial Availability & Purity

The compound is commercially available from multiple suppliers with standard purity specifications of ≥95% or NLT 98% . This level of purity is typical for a research chemical and is sufficient for most synthetic and screening applications. Vendors offer supporting analytical documentation (NMR, HPLC, MS) to verify identity and purity .

Commercial Purity
Specification review
≥95% (NLT 98%)
Meets standard research-grade quality for synthesis and screening.
Vendor-specified; review COA for batch-specific purity.
Chemical Procurement Research Supplies Quality Control

(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol: Best-Fit Applications


Chiral Building Block for Asymmetric Synthesis

The compound is best employed as a chiral building block for the synthesis of more complex molecules. The bromine atom on the pyridine ring is a reliable handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or amine groups. The (S)-stereochemistry can be leveraged to introduce chirality into the final target, which is a common strategy in medicinal chemistry programs. The reported high synthetic yield of 97% supports its viability as a scalable intermediate.

Lead-Like Fragment in Drug Discovery

The compound's physicochemical properties—a molecular weight of 243.1, a log P of approximately 1.5, and a TPSA of 36.36 Ų —align with Lipinski's Rule of Five and fragment-based drug discovery guidelines. This makes it a suitable starting point for hit-to-lead optimization. The chiral hydroxyl group and the basic pyridine nitrogen offer opportunities for establishing key interactions with biological targets, such as hydrogen bonding or salt bridge formation.

Reference Standard for Chiral Method Development

Due to its defined chiral center and commercial availability, (S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol can serve as a reference standard for developing and validating chiral analytical methods (e.g., chiral HPLC or SFC). This is essential for ensuring the enantiomeric purity of other compounds in the same synthetic sequence or for monitoring the outcome of enantioselective reactions.

Application
Selection Property
Validation Focus
Asymmetric synthesis intermediate
(S)-configuration and bromine cross-coupling handle
Stereochemical integrity and coupling efficiency
Fragment-based drug discovery
Lead-like physicochemical profile (MW, Log P, TPSA)
Hit-to-lead biological assay compatibility
Chiral method development standard
Defined (S)-enantiomer and commercial availability
Enantiomeric purity method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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